![molecular formula C20H14N2O6 B13817547 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole-1-yl group and a dimethoxyisoindole-1,3-dione moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-(2,5-dioxopyrrol-1-yl)benzaldehyde with 4,5-dimethoxyphthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or toluene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, organometallic compounds.
科学的研究の応用
2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
- 4-(2,5-Dioxopyrrol-1-yl)phenyl acetate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate
Uniqueness
2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique scaffold for the development of novel materials and therapeutic agents.
特性
分子式 |
C20H14N2O6 |
|---|---|
分子量 |
378.3 g/mol |
IUPAC名 |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O6/c1-27-14-8-7-13-17(18(14)28-2)20(26)22(19(13)25)12-5-3-11(4-6-12)21-15(23)9-10-16(21)24/h3-10H,1-2H3 |
InChIキー |
PDEQOCMKSKPWRX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



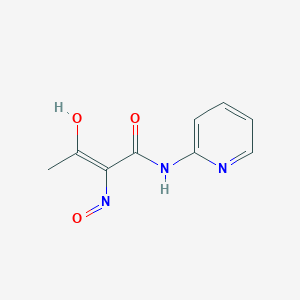
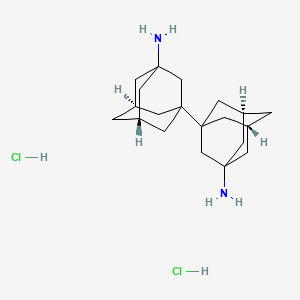
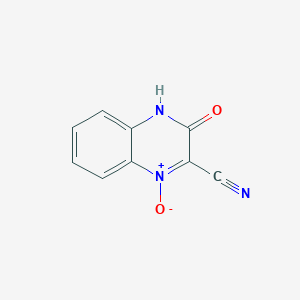
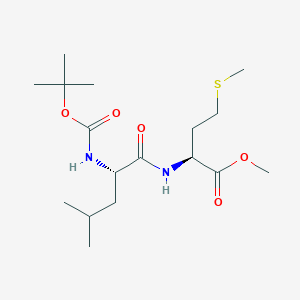
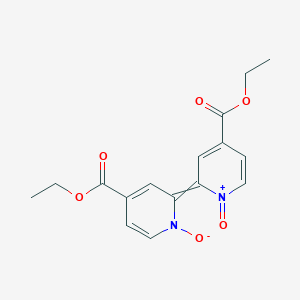

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
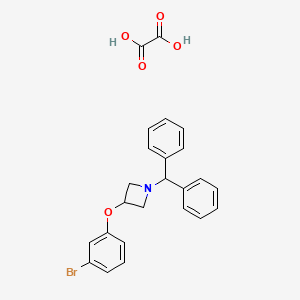
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
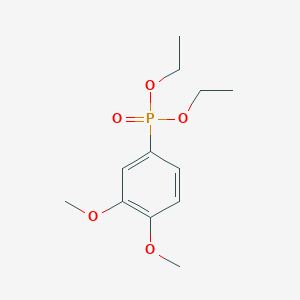
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
